molecular formula C14H6F6N2O B3023662 5-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile CAS No. 338759-13-0

5-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile

Cat. No.: B3023662
CAS No.: 338759-13-0
M. Wt: 332.2 g/mol
InChI Key: ANQITRAZMQPUDA-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile is a compound that features prominently in the field of organic chemistry due to its unique structural properties. The presence of trifluoromethyl groups and a pyridine ring makes it a valuable compound in various applications, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of 5-(trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile typically involves the introduction of trifluoromethyl groups through radical trifluoromethylation. This process can be achieved using various reagents and catalysts. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under UV light . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and efficiency .

Chemical Reactions Analysis

5-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism by which 5-(trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile exerts its effects involves interactions with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects . The compound may also participate in electron transfer processes, influencing redox reactions within cells .

Comparison with Similar Compounds

When compared to other similar compounds, 5-(trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile stands out due to its dual trifluoromethyl groups and pyridine ring. Similar compounds include:

The unique combination of structural features in this compound makes it a valuable compound for various applications, distinguishing it from its analogs .

Properties

IUPAC Name

5-(trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6F6N2O/c15-13(16,17)8-1-3-10(4-2-8)23-12-5-9(14(18,19)20)7-22-11(12)6-21/h1-5,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQITRAZMQPUDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)OC2=C(N=CC(=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6F6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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